4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid
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Overview
Description
4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol It is characterized by the presence of a fluorine atom at the 4-position and a methoxycarbonylamino group at the 3-position on the benzoic acid ring
Mechanism of Action
Target of Action
It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . Therefore, it can be inferred that the compound may interact with enzymes such as AChE and BChE.
Mode of Action
Based on its use in the synthesis of benzimidazoles, it can be speculated that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Given its potential role in inhibiting enzymes like ache and bche, it may affect cholinergic signaling pathways .
Result of Action
Based on its use in the synthesis of benzimidazoles with antimycobacterial activity and ache and bche inhibitors, it can be inferred that it may have antimicrobial effects and may influence neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid typically involves the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Carbamoylation: The amino group is reacted with methyl chloroformate to form the methoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The methoxycarbonylamino group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used for substitution reactions.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Hydrolysis: The major products are the corresponding amine and carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-aminobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.
3-[(Methoxycarbonyl)amino]benzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Fluorobenzoic acid: Lacks both the amino and methoxycarbonyl groups, limiting its use in more complex syntheses.
Uniqueness
4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonylamino group
Properties
IUPAC Name |
4-fluoro-3-(methoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOYHGMHRZPAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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